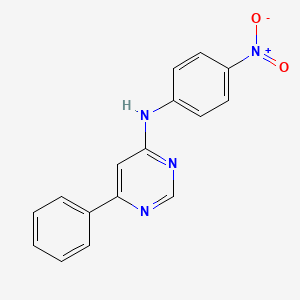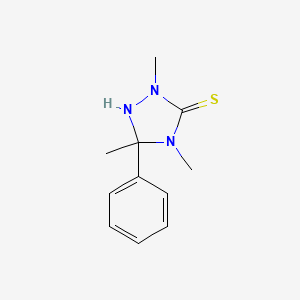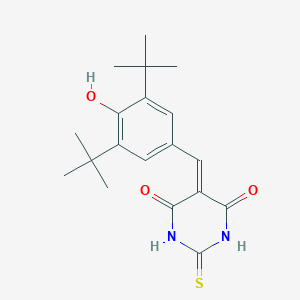
N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine
Descripción general
Descripción
N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine, also known as NPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for use in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its use in medicinal chemistry, where it has shown promise as a potential drug candidate for the treatment of various diseases. N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to exhibit potent anti-cancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been studied for its potential use as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in various tissues.
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine is not fully understood, but it is believed to act through the inhibition of various cellular processes. In cancer cells, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the suppression of tumor growth. Additionally, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to induce apoptosis, or programmed cell death, leading to the suppression of tumor growth. Additionally, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the suppression of tumor growth. Inflammatory cytokines are involved in the inflammatory response, and N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to inhibit their production, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine in lab experiments is its high yield and cost-effectiveness. Additionally, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to exhibit potent anti-cancer and anti-inflammatory activity, making it a promising candidate for use in various research fields. However, there are also limitations to its use, including the need for specialized equipment and expertise to handle and synthesize the compound.
Direcciones Futuras
There are several future directions for research on N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine and its effects on cellular processes. Finally, there is a need for more studies to explore the potential advantages and limitations of using N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine in lab experiments, as well as its potential applications in other research fields.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-20(22)14-8-6-13(7-9-14)19-16-10-15(17-11-18-16)12-4-2-1-3-5-12/h1-11H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTRRCOJYZRPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879081.png)
![5',5',6-trimethyl-3'-phenyl-2'H-spiro[chromene-2,4'-[1,3]oxazolidin]-2'-one](/img/structure/B3879087.png)
![1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3879095.png)

![7-bromo-2-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3879105.png)
![N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B3879124.png)
![2-(3-nitrophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B3879132.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879138.png)
![methyl 4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B3879140.png)

![N-[1-({2-[(5-bromo-2-furyl)methylene]hydrazino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B3879150.png)
![benzyl N-[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]glycinate](/img/structure/B3879163.png)
![ethyl 5-(2-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879164.png)
![ethyl 2-(3-bromo-4-hydroxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879176.png)